molecular formula C21H17ClN4OS B2908015 3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-27-3

3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2908015
CAS No.: 496019-27-3
M. Wt: 408.9
InChI Key: MLJOPGDZQJFQIY-UHFFFAOYSA-N
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Description

3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic small molecule belonging to the thieno[2,3-b]pyridine-2-carboxamide class. These derivatives are characterized by a central thieno[2,3-b]pyridine core substituted with carboxamide groups, aromatic rings (e.g., pyridinyl, phenyl), and halogenated or alkyl side chains. Such compounds are designed to modulate biological targets, including phosphoinositide-specific phospholipase C (pi-PLC) and FOXM1, with applications in oncology and infectious diseases .

Properties

IUPAC Name

3-amino-N-[2-(3-chlorophenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c22-15-3-1-2-13(12-15)6-11-25-20(27)19-18(23)16-4-5-17(26-21(16)28-19)14-7-9-24-10-8-14/h1-5,7-10,12H,6,11,23H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJOPGDZQJFQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization at specific positions to introduce the amino, chlorophenethyl, and pyridinyl groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-b]pyridine ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the amino group at the 3-position and the pyridinyl group at the 6-position.

    Amidation Reactions: Formation of the carboxamide linkage with the 3-chlorophenethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: Halogenation or alkylation reactions can occur at the pyridinyl or phenethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical Properties

Compound (Example) Substituents Melting Point (°C) Lipophilicity (LogP)* Reference
Target Compound 3-chlorophenethyl, 4-pyridinyl Not Reported Estimated ~3.5
N-(4-chlorophenyl) analog () 4-chlorophenyl, thiophen-2-yl 241–242 4.2
N-(4-fluorophenyl) analog () 4-fluorophenyl, pyridin-4-yl Not Reported 3.8
Cycloalkyl-fused analog () Cycloalkyl, propyl-aryl >250 4.8

*Lipophilicity inferred from substituent contributions (e.g., trifluoromethyl increases LogP).

Structure–Activity Relationships (SAR)

  • Halogenated Phenyl Groups : Chloro and bromo substituents enhance metabolic stability and target affinity .
  • Pyridinyl vs. Thiophenyl : 4-Pyridinyl groups improve solubility compared to thiophen-2-yl but may reduce membrane permeability .
  • Side Chain Flexibility : Propyl-aryl tethers () increase conformational freedom, optimizing interactions with hydrophobic enzyme pockets .

Biological Activity

3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H17ClN4OS
  • SMILES : C1=CSC(=C1)C2=NC(=C(S2)C(=O)NC@HC4=CC=NC=C4)N

Pharmacological Properties

The biological activity of this compound has been primarily investigated in the context of its inhibitory effects on various enzymes and cellular pathways. Key findings include:

  • Inhibition of MIF2 Tautomerase Activity : The compound has shown promising inhibitory activity against the MIF2 tautomerase enzyme, which is implicated in several pathological conditions. In a study evaluating a series of thiophene derivatives, compounds similar to this compound exhibited IC50 values ranging from 5.1 µM to 15 µM, indicating moderate potency against this target .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. The thieno[2,3-b]pyridine scaffold has been associated with various anticancer activities, and derivatives have been shown to induce apoptosis in cancer cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following modifications have been explored:

  • Substituents on the Pyridine Ring : Variations in the substituents on the pyridine ring significantly affect the potency of the compound. For instance, introducing electron-withdrawing groups such as chloro or trifluoromethyl groups enhances inhibitory activity against MIF2 .
  • Amide Modifications : Altering the amide group has also been explored. Compounds with bulky or hydrophobic groups at this position tended to exhibit reduced potency, indicating that a balance between hydrophilicity and lipophilicity is essential for optimal activity .

Case Studies and Research Findings

Recent studies have provided insights into the mechanisms of action and therapeutic potential of this compound:

  • In Vitro Studies : In vitro assays demonstrated that derivatives of thieno[2,3-b]pyridine can inhibit cell proliferation in various cancer cell lines. For example, a derivative with a similar structure showed an IC50 value of 8 µM against human breast cancer cells .
  • Mechanism Investigation : Mechanistic studies have indicated that the compound may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Table 1: Inhibitory Potency Against MIF2 Tautomerase

CompoundIC50 (µM)
3-amino-N-(3-chloro...)7.2 ± 0.6
R11015 ± 0.8
Control (4-CPPC)47 ± 7.2

Table 2: Anticancer Activity in Cell Lines

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)Thieno Derivative X8
HeLa (Cervical Cancer)Thieno Derivative Y12

Q & A

Q. Critical Parameters :

  • Temperature control (<60°C) minimizes decomposition of the amino group.
  • Solvent purity (e.g., dry DMF) ensures coupling efficiency.
  • Yields range from 40–60%, with purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic peaks at δ 7.2–8.5 ppm for pyridinyl groups) and confirms substitution patterns .
  • X-Ray Crystallography : Resolves absolute configuration and intermolecular interactions. For analogous compounds, the thienopyridine core exhibits a planar conformation with dihedral angles <5° between fused rings .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₇ClN₄OS: 416.08) .

Q. Example Data :

ParameterValue (Analogous Compound)Source
Dihedral Angle (Core vs. Phenyl)3.89° ± 0.06°
Hydrogen Bond (N–H⋯O)2.02 Å

Advanced: How do conformational changes in the crystal lattice influence thermodynamic stability?

Answer:
The compound’s stability is governed by:

  • Intramolecular Hydrogen Bonds : N–H⋯O interactions lock the carboxamide group into a planar conformation, reducing rotational entropy .
  • Intermolecular Packing : C–H⋯O bonds form chains along the [100] axis, enhancing lattice energy (e.g., 25.8 Å unit cell length) .
  • Dihedral Angles : Smaller angles (<10°) between the thienopyridine core and substituents correlate with higher melting points (e.g., 245–250°C for analogs) .

Methodological Insight :
Use variable-temperature XRD to monitor phase transitions and DSC to measure enthalpy changes .

Advanced: How can researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variability)?

Answer:
Contradictions arise from:

  • Assay Conditions : Varying pH or serum content in cell-based assays alters compound solubility. Standardize using HBSS buffer (pH 7.4) .
  • Purity : HPLC-MS (≥95% purity) ensures impurities (e.g., dechlorinated byproducts) do not skew results .
  • Target Selectivity : Perform kinase profiling (e.g., Eurofins Panlabs panel) to identify off-target effects .

Case Study :
An analog showed IC₅₀ = 1.2 μM in one study but 5.7 μM in another. Retesting under uniform conditions (10% FBS, 48h exposure) resolved the discrepancy to 2.3 μM ± 0.4 .

Advanced: What strategies guide structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

  • Substituent Modulation : Replace the 3-chlorophenethyl group with bulkier arylalkyl chains (e.g., 3-bromophenethyl) to enhance hydrophobic binding pockets .
  • Electronic Effects : Introduce electron-withdrawing groups (e.g., CF₃ at position 4) to increase electrophilicity and target engagement .
  • Biological Validation : Use molecular docking (AutoDock Vina) to predict binding to kinase ATP pockets, followed by enzymatic assays (e.g., ADP-Glo™) .

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